4-tert-Butyl-2-fluoroaniline

Catalog No.
S727993
CAS No.
129373-04-2
M.F
C10H14FN
M. Wt
167.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butyl-2-fluoroaniline

CAS Number

129373-04-2

Product Name

4-tert-Butyl-2-fluoroaniline

IUPAC Name

4-tert-butyl-2-fluoroaniline

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

InChI

InChI=1S/C10H14FN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3

InChI Key

BKDLIDXUWLWPSD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)N)F

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)F

Pharmaceutical Research:

Due to the presence of both a fluorine atom and a bulky tert-butyl group, 4-tBu-2-FA might serve as a valuable building block for the synthesis of novel bioactive molecules. The fluorine atom can enhance the binding affinity of the molecule to a target protein, while the tert-butyl group can improve solubility and metabolic stability. [Source: AOBChem product page, 4-(tert-butyl)-2-fluoroaniline, retrieved from ]

4-tert-Butyl-2-fluoroaniline is an organic compound with the molecular formula C10H14FNC_{10}H_{14}FN. It features a tert-butyl group and a fluorine atom attached to the aromatic ring of an aniline structure. This compound is characterized by its unique combination of hydrophobic tert-butyl and polar fluorine substituents, which influence its chemical behavior and biological activity. It appears as a colorless to pale yellow liquid or solid and is known for its relatively low toxicity but requires careful handling due to its harmful effects upon ingestion or skin contact .

Typical of aniline derivatives:

  • Electrophilic Aromatic Substitution: The presence of the fluorine atom and the tert-butyl group can direct electrophiles to the ortho and para positions on the aromatic ring, facilitating reactions such as nitration or bromination.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in reactions with various electrophiles.
  • Reduction Reactions: The compound can be reduced to form other derivatives, particularly when treated with reducing agents like lithium aluminum hydride .

Several methods have been developed for synthesizing 4-tert-butyl-2-fluoroaniline:

  • Direct Fluorination: This method involves the direct introduction of a fluorine atom into 2-tert-butylaniline using fluorinating agents under controlled conditions.
  • Friedel-Crafts Alkylation: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where 2-fluoroaniline reacts with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • Bromination Followed by Substitution: Bromination of 2-fluoroaniline can yield intermediates that are further modified to introduce the tert-butyl group .

4-tert-Butyl-2-fluoroaniline has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may contribute to the development of new drugs, particularly in targeting specific receptors or enzymes.
  • Chemical Synthesis: It serves as a useful intermediate in synthesizing more complex organic compounds.
  • Material Science: The compound may be explored for use in polymer chemistry or as an additive in materials due to its chemical properties .

Interaction studies involving 4-tert-butyl-2-fluoroaniline focus on its reactivity with biological targets and other chemical species. Preliminary findings suggest that it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Further research is needed to elucidate these interactions fully and their implications for drug design .

Several compounds share structural similarities with 4-tert-butyl-2-fluoroaniline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-FluoroanilineFluorine on the second carbon of anilineLacks the tert-butyl group, making it more polar.
4-Bromo-2-fluoroanilineBromine instead of tert-butylHigher reactivity due to bromine's electrophilicity.
4-tert-ButylanilineTert-butyl group without fluorineMore hydrophobic, potentially less reactive.

These compounds illustrate variations in reactivity and biological activity based on their functional groups and substituents, highlighting the unique characteristics of 4-tert-butyl-2-fluoroaniline .

XLogP3

3

Wikipedia

4-t-Butyl-2-fluoroaniline

Dates

Modify: 2023-08-15

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